molecular formula C17H16BrNO3S B5460218 5-(3-bromo-4-sec-butoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione

5-(3-bromo-4-sec-butoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No. B5460218
M. Wt: 394.3 g/mol
InChI Key: ODDPNWONEMZFCX-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-bromo-4-sec-butoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, commonly known as BPT, is a thiazolidinedione derivative that has gained significant attention in recent years due to its potential therapeutic applications. BPT has been found to possess a wide range of biological activities, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of BPT is not fully understood, but several studies have suggested that it exerts its biological effects by modulating various signaling pathways. BPT has been reported to activate the AMPK pathway, which plays a crucial role in regulating energy metabolism and cell growth. BPT has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, BPT has been shown to activate the Nrf2 pathway, which regulates antioxidant defense and detoxification.
Biochemical and Physiological Effects
BPT has been found to possess several biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. BPT has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of various diseases. BPT has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. Furthermore, BPT has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPT in lab experiments is its high purity, which ensures reproducibility of results. BPT is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using BPT in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy. Additionally, the mechanism of action of BPT is not fully understood, which may limit its application in certain research areas.

Future Directions

There are several future directions for research on BPT. One possible direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular and respiratory disorders. Another direction is to elucidate the mechanism of action of BPT at the molecular level, which may provide insights into its biological effects and lead to the development of more potent derivatives. Furthermore, the development of novel drug delivery systems for BPT may enhance its bioavailability and efficacy in vivo.

Synthesis Methods

The synthesis of BPT involves the reaction of 3-bromo-4-sec-butoxybenzaldehyde with 2-propyn-1-amine in the presence of a base to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the desired product, BPT. The synthesis of BPT has been reported in several research articles, and the purity of the compound has been confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

BPT has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. Several studies have reported the anticancer activity of BPT, which is attributed to its ability to induce apoptosis and inhibit cell proliferation. BPT has also been found to possess antidiabetic activity by regulating glucose metabolism and improving insulin sensitivity. Furthermore, BPT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(5E)-5-[(3-bromo-4-butan-2-yloxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3S/c1-4-8-19-16(20)15(23-17(19)21)10-12-6-7-14(13(18)9-12)22-11(3)5-2/h1,6-7,9-11H,5,8H2,2-3H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDPNWONEMZFCX-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC#C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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